N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
CAS No.: 899984-91-9
Cat. No.: VC4349893
Molecular Formula: C24H27N3O4
Molecular Weight: 421.497
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899984-91-9 |
|---|---|
| Molecular Formula | C24H27N3O4 |
| Molecular Weight | 421.497 |
| IUPAC Name | N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C24H27N3O4/c1-29-20-14-18(15-21(30-2)23(20)31-3)22-19-10-7-11-26(19)12-13-27(22)24(28)25-16-17-8-5-4-6-9-17/h4-11,14-15,22H,12-13,16H2,1-3H3,(H,25,28) |
| Standard InChI Key | JAUIKUHYNRKFOD-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NCC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Formula
N-Benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (CAS No. 899984-91-9) possesses the molecular formula C₂₄H₂₇N₃O₄ and a molecular weight of 421.497 g/mol. The IUPAC name reflects its intricate architecture: a dihydropyrrolo[1,2-a]pyrazine core substituted at position 1 with a 3,4,5-trimethoxyphenyl group and at position 2 with a benzylcarboxamide moiety.
Structural Features
The compound integrates three distinct structural domains:
-
Pyrrolo[1,2-a]pyrazine Core: A bicyclic system comprising a five-membered pyrrole ring fused to a six-membered pyrazine ring, partially saturated at positions 3 and 4 to form a dihydro derivative.
-
3,4,5-Trimethoxyphenyl Substituent: An aromatic ring substituted with methoxy groups at positions 3, 4, and 5, conferring electron-rich characteristics that may influence binding interactions .
-
N-Benzylcarboxamide Side Chain: A benzyl group linked via an amide bond to the pyrazine nitrogen, introducing steric bulk and potential hydrogen-bonding capacity .
Synthetic Pathways and Methodologies
Core Ring Formation
The pyrrolo[1,2-a]pyrazine scaffold is typically constructed through cyclocondensation reactions. A reported strategy involves reacting 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives with electrophilic partners. For example, 1,2-dithiolo-3-ones undergo nucleophilic addition with dihydropyrrolopyrazines, followed by sulfur extrusion to form fused thiazino-pyrazine systems . While this method targets related heterocycles, analogous ring-forming strategies may apply to the title compound.
Installation of the Trimethoxyphenyl Group
The 3,4,5-trimethoxyphenyl moiety is introduced via aromatic substitution or cross-coupling. In simpler analogs like N-benzyl-3,4,5-trimethoxybenzamide (CAS 3940-84-9), direct acylation of benzylamine with 3,4,5-trimethoxybenzoyl chloride achieves the target structure . For the reviewed compound, similar chemistry may position the trimethoxyphenyl group at the pyrazine nitrogen.
Benzylcarboxamide Attachment
The N-benzylcarboxamide side chain is installed through amide bond formation. Enzymatic approaches using N-substituted formamide deformylase demonstrate the synthesis of N-benzyl carboxamides from benzylamine and carboxylic acids . For instance, this enzyme catalyzes N-benzylacetamide formation with a catalytic efficiency () of 0.008 s⁻¹·mM⁻¹ . While enzymatic methods offer mild conditions, traditional peptide coupling reagents (e.g., HATU, EDCI) likely dominate the synthesis of this complex target.
Physicochemical Properties and Characterization
Thermodynamic Parameters
Predicted properties include:
-
LogP: Estimated at ~2.5–3.0, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
-
Aqueous Solubility: Limited solubility in water due to the aromatic and heterocyclic components, necessitating organic solvents (e.g., DMSO, ethanol) for biological assays.
| Substrate | Product | (s⁻¹·mM⁻¹) |
|---|---|---|
| Formate | N-Benzylformamide | 0.011 |
| Acetate | N-Benzylacetamide | 0.008 |
| Propionate | N-Benzylpropionamide | 0.003 |
These data underscore the challenges in scaling enzymatic methods for complex targets like the reviewed compound .
Research Gaps and Future Directions
Synthetic Optimization
Current protocols lack detail on yield, enantioselectivity, and purification. Future work should explore:
-
One-Pot Strategies: Leveraging lessons from thiazino-pyrazine syntheses .
-
Enzymatic Engineering: Tailoring formamide deformylases for bulky substrates .
Biological Profiling
Priority studies include:
-
In Vitro Screening: Assessing cytotoxicity, antiviral, and anti-inflammatory activity.
-
Structure-Activity Relationships (SAR): Modifying the trimethoxyphenyl or benzyl groups to enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume